molecular formula C14H26N2O3 B6646741 2-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]-2-ethylbutanoic acid

2-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]-2-ethylbutanoic acid

Cat. No. B6646741
M. Wt: 270.37 g/mol
InChI Key: JIDOZGGFLOMILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]-2-ethylbutanoic acid is a chemical compound that is commonly known as Etodolac. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. Etodolac is a derivative of pyrrolidine that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Etodolac works by inhibiting the production of prostaglandins, which are responsible for causing pain, fever, and inflammation in the body. It achieves this by blocking the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
Etodolac has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

Etodolac has a number of advantages for use in lab experiments. It is readily available, and its synthesis is well-established. It is also relatively inexpensive compared to other 2-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]-2-ethylbutanoic acids. However, it has some limitations as well. It has been shown to have some toxicity in certain cell lines, and its effects on certain physiological systems are not well understood.

Future Directions

There are a number of future directions for research on Etodolac. One area of research could focus on the development of new analogs of Etodolac that have improved efficacy and reduced toxicity. Another area of research could focus on the use of Etodolac in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms of action of Etodolac and its effects on various physiological systems.

Synthesis Methods

The synthesis of Etodolac involves the reaction of 2-ethylbutyric acid with 2,2-dimethyl-1-pyrrolidinylamine in the presence of a coupling reagent. This reaction results in the formation of Etodolac, which is then purified using various techniques such as crystallization, distillation, and chromatography.

Scientific Research Applications

Etodolac has been extensively studied for its potential therapeutic applications in various medical conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. It has also been studied for its potential use in the treatment of pain, fever, and inflammation.

properties

IUPAC Name

2-[[(2,2-dimethylpyrrolidine-1-carbonyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-5-14(6-2,11(17)18)10-15-12(19)16-9-7-8-13(16,3)4/h5-10H2,1-4H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDOZGGFLOMILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)N1CCCC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]-2-ethylbutanoic acid

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